2-Amino-8-methoxyquinazoline
Overview
Description
2-Amino-8-methoxyquinazoline is a chemical compound with the CAS Number: 708-15-6 and a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Quinazolines, the class of compounds to which 2-Amino-8-methoxyquinazoline belongs, have been synthesized using transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .Molecular Structure Analysis
The linear formula of 2-Amino-8-methoxyquinazoline is C9H9N3O . The InChI code is 1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
2-Amino-8-methoxyquinazoline is a solid substance with a molecular weight of 175.19 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antitumor Agents : A derivative of 5-Amino-6-methoxyquinazoline was found to exhibit high cytotoxic activity, particularly effective against P388 leukemia but inactive on other experimental models. It suggests potential antitumor effects and DNA damage as a mechanism of cytotoxicity (Renault et al., 1983).
Synthesis of Bicyclic Compounds : Research on cis and trans forms of 2-amino-3(4, 5, and 6)-methoxybenzaldoximes led to the synthesis of methoxyquinazoline-3-oxide and methoxy-3,1,4-benzoxadiazepine, highlighting the compound's utility in creating novel bicyclic structures (Brown & England, 1968).
Antiparasitic Activities : A study evaluated the antiparasitic activity and toxicity of 8-aminoquinoline derivatives, finding that certain enantiomers exhibited potent antiparasitic activity and reduced toxicity in animal models of malaria and other infections (Nanayakkara et al., 2008).
Fluorescent Probes for Biological Studies : A synthesized derivative of 2-aminoquinazoline was investigated for its fluorescence properties in solution and solid state, showing potential as a turn-on/off fluorescence probe in acidic conditions and for bioimaging applications (Motoyama et al., 2021).
Cancer Treatment and Imaging : An 8-aminoquinoline based fluorescent sensor was developed for selective zinc ion sensing, with potential applications in cell imaging, particularly in cancer research (Pradhan et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-methoxyquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZMAAQLRLRCAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587793 | |
Record name | 8-Methoxyquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-methoxyquinazoline | |
CAS RN |
708-15-6 | |
Record name | 8-Methoxy-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxyquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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